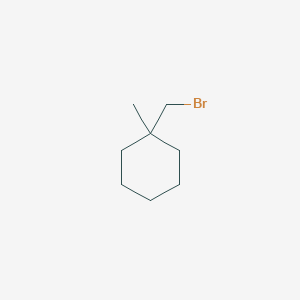

![molecular formula C13H11FO2 B1438070 2-[(2-Fluorophenyl)methoxy]phenol CAS No. 194294-06-9](/img/structure/B1438070.png)

2-[(2-Fluorophenyl)methoxy]phenol

説明

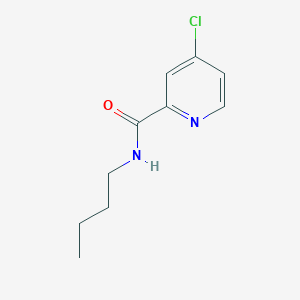

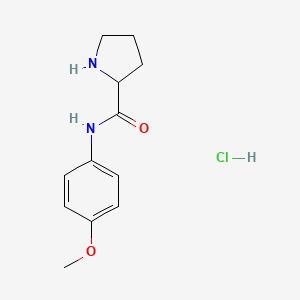

“2-[(2-Fluorophenyl)methoxy]phenol” is a chemical compound with the molecular formula C13H11FO2 and a molecular weight of 218.22 . It is a derivative of phenol, which is a type of aromatic organic compound .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Another method involves the ipso-hydroxylation of arylboronic acids in ethanol .

Molecular Structure Analysis

The molecular structure of “2-[(2-Fluorophenyl)methoxy]phenol” consists of a phenol group attached to a fluorophenyl group via a methoxy bridge .

Physical And Chemical Properties Analysis

“2-[(2-Fluorophenyl)methoxy]phenol” is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .

科学的研究の応用

Application in Material Science

m-Aryloxy phenols have a wide range of applications in various industries, including plastics, adhesives, and coatings . They are commonly used in the production of these materials due to their ability to improve these materials’ thermal stability and flame resistance .

Biological Activities

m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . Phenol derivatives have been widely researched, as they have high potential for synthesizing bioactive natural products and conducting polymers .

Synthesis Methods

Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring . The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols .

Antioxidants and Ultraviolet Absorbers

m-Aryloxy phenols, including “2-[(2-Fluorophenyl)methoxy]phenol”, can be used as antioxidants and ultraviolet absorbers . They can protect materials from degradation caused by exposure to ultraviolet radiation .

Flame Retardants

These compounds can also be used as flame retardants . They can enhance the flame resistance of materials, making them safer for use in various applications .

Potential Use in Drug Synthesis

Compounds similar to “2-[(2-Fluorophenyl)methoxy]phenol” have been used in the synthesis of drugs . For example, indole derivatives, which are structurally similar, have been found in many important synthetic drug molecules . They have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis of Radiotracers

Compounds similar to “2-[(2-Fluorophenyl)methoxy]phenol” have been used in the synthesis of radiotracers . For example, the resulting compound was utilized to synthesize isomeric [11 C] methoxy analogs of nimesulide as a suitable radiotracer candidate for imaging the expression of Cyclooxygenase-2 (COX-2) in the brain . COX-2 expression has been documented in various tumor types, including head and neck cancers, colorectal cancers, and melanomas .

Synthesis of Schiff Base Ligands

A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .

特性

IUPAC Name |

2-[(2-fluorophenyl)methoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOGBZVFXOGURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC=C2O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Fluorophenyl)methoxy]phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

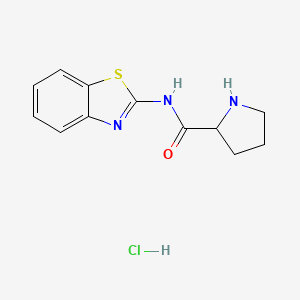

![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)

amine hydrochloride](/img/structure/B1437997.png)